molecular formula C8H11NO2S B7847749 2-(2-Hydroxy-ethylamino)-1-thiophen-2-yl-ethanone

2-(2-Hydroxy-ethylamino)-1-thiophen-2-yl-ethanone

Cat. No.: B7847749
M. Wt: 185.25 g/mol
InChI Key: WBULAHGRSRXXNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Hydroxy-ethylamino)-1-thiophen-2-yl-ethanone is an organic compound that features a thiophene ring substituted with a hydroxyethylamino group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-ethylamino)-1-thiophen-2-yl-ethanone can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-carboxylic acid with ethylene oxide in the presence of a base to form 2-(2-hydroxyethyl)thiophene. This intermediate is then reacted with ethyl chloroformate and ammonia to yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-ethylamino)-1-thiophen-2-yl-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxyethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Hydroxy-ethylamino)-1-thiophen-2-yl-ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-ethylamino)-1-thiophen-2-yl-ethanone involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxyethyl)thiophene: Lacks the ethanone moiety but shares the hydroxyethyl group.

    Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the hydroxyethylamino and ethanone groups.

    2-(2-Hydroxyethylamino)quinoline-3-carbaldehyde: Similar in having a hydroxyethylamino group but with a different aromatic ring system.

Uniqueness

2-(2-Hydroxy-ethylamino)-1-thiophen-2-yl-ethanone is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the hydroxyethylamino group and the ethanone moiety allows for diverse chemical transformations and interactions with biological targets.

Properties

IUPAC Name

2-(2-hydroxyethylamino)-1-thiophen-2-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c10-4-3-9-6-7(11)8-2-1-5-12-8/h1-2,5,9-10H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBULAHGRSRXXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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